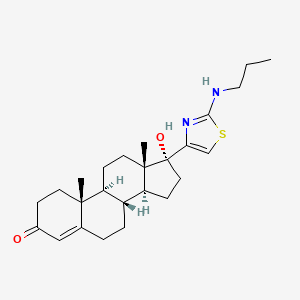
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the hydroxy, propylamino, and thiazolyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is used as a precursor for synthesizing other steroidal compounds. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with androgen receptors and its potential effects on cellular processes. It is used in assays to investigate hormone-receptor binding and signal transduction pathways.
Medicine: Medically, the compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy. Its effects on various physiological systems are of interest in pharmacological studies.
Industry: In the industrial sector, the compound may be used in the synthesis of pharmaceuticals and as an intermediate in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The pathways involved include signal transduction cascades that regulate cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
- 17-alpha-Hydroxy-17-beta-cyanoandrost-4-en-3-one
- 17-beta-Hydroxy-17-methylandrost-4-en-3-one
Comparison: Compared to similar compounds, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to androgen receptors and influence its pharmacokinetic profile.
Properties
CAS No. |
98424-37-4 |
|---|---|
Molecular Formula |
C25H36N2O2S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(propylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36N2O2S/c1-4-13-26-22-27-21(15-30-22)25(29)12-9-20-18-6-5-16-14-17(28)7-10-23(16,2)19(18)8-11-24(20,25)3/h14-15,18-20,29H,4-13H2,1-3H3,(H,26,27)/t18-,19+,20+,23+,24+,25+/m1/s1 |
InChI Key |
HTSPJQAZUNNQKQ-MWGRHRFLSA-N |
Isomeric SMILES |
CCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O |
Canonical SMILES |
CCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















